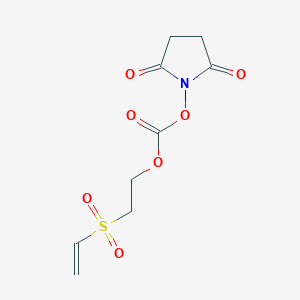

Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester," does not directly appear in the provided papers. However, a closely related compound, "Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 2,2,2-trichloroethyl ester," is mentioned as a reagent for the selective Troc-protection of amino groups, particularly for amino acids . This compound is also known by alternate names such as Succinimidyl 2,2,2-trichloroethyl carbonate and Trichloroethyl succinimidyl carbonate, or Troc-OSu .

Synthesis Analysis

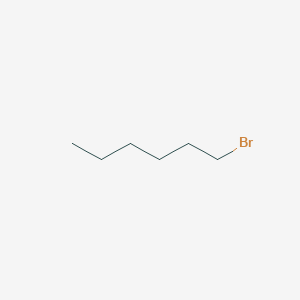

The synthesis of the related compound involves the use of trichloroethyl chloroformate or trichloroethanol and disuccinimido carbonate . The process is likely to involve the formation of an intermediate that reacts with a succinimidyl group to form the final ester product. The synthesis is not detailed for the exact compound , but the methods described could potentially be adapted for the synthesis of similar carbonic acid esters.

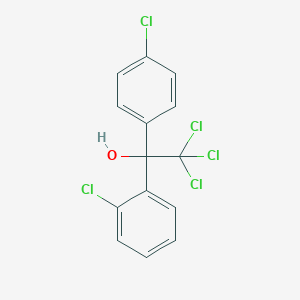

Molecular Structure Analysis

The molecular structure of the related compound includes a 2,5-dioxo-1-pyrrolidinyl moiety and a 2,2,2-trichloroethyl ester group . The presence of the trichloroethyl group suggests that the compound is quite reactive, especially towards nucleophiles, due to the electron-withdrawing effect of the chlorine atoms. The molecular weight is given as 290.49 g/mol, and the physical form is a white solid .

Chemical Reactions Analysis

The related compound is used for Troc-protection, which involves the protection of amino groups in amino acids . This suggests that the compound can react with nucleophilic amino groups to form a protected amine. The protection can be removed under certain conditions to yield the free amine. The exact chemical reactions of "Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester" are not described, but it may undergo similar reactions due to the presence of the reactive ester group.

Physical and Chemical Properties Analysis

The related compound has a melting point range of 111–113 °C and is soluble in dioxane, THF, DMF, CH2Cl2, alcohols, and most common organic solvents . It is supplied as a white solid and is hygroscopic, which means it readily absorbs moisture from the air. The compound should be stored dry to prevent degradation. The purification method involves recrystallization from petroleum ether . These properties are indicative of the compound's stability and reactivity, which are important for its use as a reagent in chemical synthesis.

科学的研究の応用

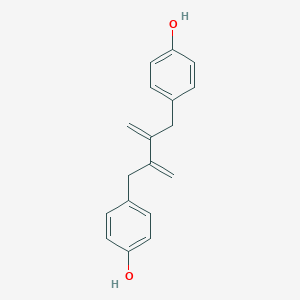

Antioxidant Capacity and Reaction Pathways

Research on the ABTS/PP Decolorization Assay has shed light on reaction pathways of antioxidant capacity, revealing how some antioxidants form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. These findings underscore the complexity of antioxidant reactions and their relevance to the study of various compounds, including sulfonic acid derivatives (Ilyasov et al., 2020).

Bioaccumulation of Perfluorinated Acids

A critical review on PFCAs explored the bioaccumulation potential of perfluorinated acids, highlighting differences in partitioning behavior compared to persistent lipophilic compounds. This research is pertinent as it provides insights into the environmental persistence and potential ecological impacts of sulfonate and sulfonamide compounds (Conder et al., 2008).

Developmental Toxicity of Perfluoroalkyl Acids

Studies on the developmental toxicity of perfluoroalkyl acids like PFOS and PFOA offer a framework for understanding the toxicological profiles of similar compounds. These insights are crucial for assessing the safety and potential health risks associated with the use of various chemical derivatives in industrial and consumer products (Lau et al., 2004).

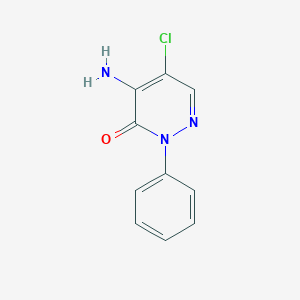

Application in Drug Design

Advances in structure-based drug design of carbonic anhydrase inhibitors underscore the potential pharmaceutical applications of sulfonamide and sulfonate derivatives. These inhibitors play a role in treating conditions such as edema, glaucoma, seizures, and cancer, highlighting the importance of such compounds in medicinal chemistry (Supuran, 2017).

Analytical Methods in Antioxidant Activity

Reviews of analytical methods used in determining antioxidant activity provide a basis for the assessment of various compounds' antioxidant properties. These methodologies are essential for evaluating the potential health benefits and applications of new chemical entities in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO7S/c1-2-18(14,15)6-5-16-9(13)17-10-7(11)3-4-8(10)12/h2H,1,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPUQNFPDYCHBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582508 |

Source

|

| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester | |

CAS RN |

918822-70-5 |

Source

|

| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。